2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone

Description

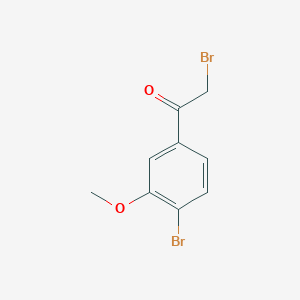

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBJKGKRUIGIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Synthetic Organic Chemistry

Role as a Versatile Synthetic Intermediate

An intermediate is a molecular stepping stone—a compound that is not the final target but is created en route to a more complex product. Halogenated ketones, such as 2-bromo-1-(4-methoxyphenyl)ethanone (a closely related analogue), are recognized as important intermediates in the synthesis of various compounds, including medicinally relevant thiazole-substituted hydrazones. nih.govresearchgate.net The α-bromo ketone moiety allows for the facile introduction of a wide range of nucleophiles, such as amines, thiols, and carbanions, enabling the construction of diverse molecular frameworks. Simultaneously, the aryl bromide can be reserved for a later-stage cross-coupling reaction, allowing for a modular and convergent synthetic strategy.

| Functional Group | Key Reactions | Synthetic Utility |

|---|---|---|

| α-Bromo Ketone | Nucleophilic Substitution (SN2), Elimination (E2) | Introduction of nucleophiles, formation of α,β-unsaturated systems. |

| Aryl Bromide | Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Formation of C-C and C-heteroatom bonds, synthesis of biaryls. |

| Methoxy (B1213986) Group | Directs Electrophilic Aromatic Substitution | Modulates ring reactivity and directs incoming electrophiles to ortho/para positions. |

Contribution to the Design and Construction of Complex Molecular Architectures

The strategic value of this compound lies in its capacity to enable the programmed and site-selective construction of complex molecules. A synthetic chemist can choose which of the two bromine atoms to react first based on the chosen reaction conditions, a concept known as chemoselectivity.

For instance, a synthetic sequence might begin with a nucleophilic substitution at the α-bromo position to build a heterocyclic ring system, such as a thiazole (B1198619) or an imidazole (B134444). Following this transformation, the still-intact aryl bromide can undergo a Suzuki coupling reaction to attach another aromatic ring, leading to a complex biaryl-heterocyclic structure. This stepwise, controlled approach is fundamental to diversity-oriented synthesis, where the goal is to create libraries of structurally diverse small molecules for applications in drug discovery and materials science. broadinstitute.org The ability to perform distinct, high-yielding chemical transformations at different sites on the molecule makes this compound a valuable building block for generating skeletal diversity.

Direct Bromination Approaches to Substituted Acetophenones

A common and direct route to this compound involves the α-bromination of the corresponding ketone precursor, 1-(4-bromo-3-methoxyphenyl)ethanone. This approach focuses on the introduction of a bromine atom onto the carbon adjacent to the carbonyl group.

The α-bromination of carbonyl compounds is a fundamental transformation in organic synthesis. nih.gov For acetophenone (B1666503) derivatives, this reaction is typically achieved by reacting the ketone with a brominating agent. google.com The reaction proceeds through an enol or enolate intermediate, which then attacks an electrophilic bromine source. zenodo.org A variety of reagent systems have been developed for this purpose, each with its own advantages in terms of selectivity, reactivity, and handling. researchgate.netdntb.gov.ua

Common brominating agents used for the α-bromination of acetophenones include elemental bromine (Br₂), N-Bromosuccinimide (NBS), pyridine (B92270) hydrobromide perbromide, and cupric bromide (CuBr₂). dntb.gov.uamdpi.comnih.gov NBS is often highlighted as a versatile and specific reagent for adding bromine to alpha carbons. researchgate.net Other systems, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under acidic conditions, have also proven effective, offering high yields and purity. google.com For the specific synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone, trimethylphenylammonium tribromide has been successfully employed. chemicalbook.com

| Reagent System | Typical Conditions | Reference |

|---|---|---|

| N-Bromosuccinimide (NBS) | Catalyzed by p-toluenesulfonic acid (p-TSA), microwave irradiation | researchgate.net |

| Pyridine Hydrobromide Perbromide | Acetic acid solvent, 90°C | nih.govdntb.gov.ua |

| Cupric Bromide (CuBr₂) | Ethyl acetate, reflux | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Acid catalyst, 10-100°C | google.com |

| Trimethylphenylammonium Tribromide | Tetrahydrofuran (THF), 0°C to room temperature | chemicalbook.com |

| Bromine (Br₂) | Methanol with HCl, 0-5°C | zenodo.orgsemanticscholar.org |

When brominating substituted acetophenones, a key challenge is controlling the regioselectivity of the reaction. Bromination can occur either at the α-position of the ketone or on the aromatic ring via electrophilic substitution. google.com The outcome is heavily influenced by the reaction conditions and the electronic properties of the substrate. zenodo.org

The electron density of the aromatic ring plays a crucial role; rings that are highly activated by electron-donating groups are more susceptible to electrophilic aromatic bromination. zenodo.org Conversely, if the ring's electron density is moderate or low, bromination tends to occur at the α-carbon of the acetyl side-chain, a position activated by the carbonyl group. google.comzenodo.org

Reaction conditions can be tailored to favor one position over the other. For instance, acid-catalyzed enolization typically facilitates α-bromination. zenodo.org The choice of brominating agent is also critical. Reagents like NBS and liquid bromine are commonly used for α-bromination, whereas specific systems involving bromate (B103136) and bromide have been developed for selective aromatic ring bromination of acetophenone derivatives. google.com By carefully manipulating the substrate's electronic properties and selecting the appropriate reagents and conditions, chemists can direct the bromination to the desired position with high selectivity. zenodo.org

Multi-Step Synthetic Routes from Precursor Compounds

An alternative to direct bromination is a multi-step synthesis that builds the target molecule from simpler, more readily available precursors. This approach offers greater control over the placement of functional groups, particularly the two distinct bromine atoms on the molecule.

Substituted anisoles serve as excellent starting points for the synthesis of this compound. A logical synthetic sequence often begins with establishing the correct substitution pattern on the anisole (B1667542) ring before introducing the ketone functionality.

One documented route starts from 4-bromo-3-methoxyaniline (B105682). chemicalbook.com Through a Sandmeyer reaction, the aniline (B41778) is converted into a diazonium salt, which is then reacted with acetaldoxime (B92144) in the presence of a copper catalyst to introduce the acetyl group, forming 1-(4-bromo-3-methoxyphenyl)ethanone. chemicalbook.com This intermediate can then undergo α-bromination as described in the direct bromination approach to yield the final product.

Another potential pathway could start with anisole itself. The synthesis could involve the Friedel-Crafts acylation of anisole to produce p-methoxyacetophenone, followed by sequential bromination steps. oc-praktikum.de However, controlling the regioselectivity of the two bromination steps (one on the ring and one at the alpha position) would be a critical challenge in this route.

The success of a multi-step synthesis hinges on the strategic order of introducing the necessary functional groups. libretexts.org The goal is to install the ketone, the aryl bromide at position 4, and the α-bromo group with correct regiochemistry.

The synthesis starting from 4-bromo-3-methoxyaniline exemplifies a robust strategy. chemicalbook.com Here, the aryl bromide and the methoxy group are already in the correct positions on the starting material. The introduction of the ketone is achieved via a Sandmeyer-type reaction, which avoids potential side reactions that could occur during a Friedel-Crafts acylation on a brominated ring. chemicalbook.com The final step is the selective α-bromination of the newly formed ketone, which is generally a high-yielding and specific reaction when the aromatic ring is not overly activated.

Alternatively, if starting from a simpler precursor like 3-methoxyphenol (B1666288) or anisole, the sequence would likely involve:

Aryl Bromination : Introduction of a bromine atom onto the aromatic ring. The directing effects of the methoxy group would need to be carefully considered to achieve bromination at the desired position 4.

Friedel-Crafts Acylation : Introduction of the acetyl group to form the ketone. This reaction is also subject to directing effects from the substituents already on the ring.

α-Bromination : The final introduction of the bromine atom on the carbon adjacent to the carbonyl group.

The order of the first two steps is crucial and would require careful optimization to maximize the yield of the desired intermediate, 1-(4-bromo-3-methoxyphenyl)ethanone.

Comparative Analysis of Synthetic Yields and Efficiencies

For the direct α-bromination step, high yields are often achievable. For example, the bromination of 1-(3-bromo-4-methoxyphenyl)ethanone (B1268460) using trimethylphenylammonium tribromide in THF afforded the product in 89% yield. chemicalbook.com The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent for substituted acetophenones has been reported to provide yields in the range of 65% to 95%. google.com Similarly, an innovative experiment using pyridine hydrobromide perbromide for the α-bromination of 4-chloroacetophenone reported that most students achieved yields exceeding 80%. nih.govdntb.gov.ua

| Synthetic Step | Reagents/Method | Substrate | Reported Yield | Reference |

|---|---|---|---|---|

| α-Bromination | Trimethylphenylammonium Tribromide | 1-(3-Bromo-4-methoxyphenyl)ethanone | 89% | chemicalbook.com |

| α-Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Substituted Acetophenones | 65-95% | google.com |

| α-Bromination | Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | >80% | nih.govdntb.gov.ua |

| Ketone Formation | Sandmeyer-type reaction | 4-Bromo-3-methoxyaniline | ~50% | chemicalbook.com |

Reactivity and Mechanistic Investigations of 2 Bromo 1 4 Bromo 3 Methoxyphenyl Ethanone

Reactivity of the α-Bromo Ketone Moiety

The presence of a bromine atom on the carbon adjacent (α-position) to the carbonyl group significantly influences the molecule's reactivity. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles.

The α-carbon in 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone is highly susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism. A wide variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reaction is a cornerstone for synthesizing a diverse array of derivatives.

Computational studies on similar 2-bromo-1-arylethanone derivatives confirm their propensity to undergo nucleophilic substitution. semanticscholar.org The reaction proceeds through a backside attack on the α-carbon, resulting in the inversion of stereochemistry if the carbon were chiral. Given the high reactivity of this position, these reactions can often be carried out under mild conditions. The SN2' (allylic) pathway is not applicable to this saturated system.

Table 1: Representative SN2 Reactions at the α-Carbon

| Nucleophile (Nu-) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Hydroxide (OH-) | Sodium Hydroxide | α-Hydroxy Ketone | |

| Alkoxide (RO-) | Sodium Methoxide | α-Alkoxy Ketone | |

| Carboxylate (RCOO-) | Sodium Acetate | α-Acyloxy Ketone | |

| Thiolate (RS-) | Sodium Thiophenoxide | α-Thioether Ketone | |

| Amine (R2NH) | Diethylamine | α-Amino Ketone |

In the presence of a base, α-halo ketones that possess an acidic proton on the α'-carbon (the carbon on the other side of the carbonyl) can undergo the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction is a characteristic transformation of α-halo ketones. ddugu.ac.in The mechanism involves the formation of an enolate, which then cyclizes via intramolecular SN2 displacement of the halide to form a highly strained cyclopropanone intermediate. wikipedia.orgadichemistry.com Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) opens the cyclopropanone ring to yield a more stable carbanion, which is then protonated to give the final carboxylic acid derivative. adichemistry.com For cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.orgadichemistry.com

For this compound, the aryl group does not have an α'-proton, precluding the classic cyclopropanone mechanism. In such cases where enolate formation is impossible, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur. This alternative pathway involves the direct addition of the nucleophile to the carbonyl carbon, followed by a concerted migration of the aryl group and displacement of the bromide ion.

Table 2: Potential Products from Favorskii-type Rearrangements

| Base/Nucleophile | Reagent | Expected Product | Product Class |

|---|---|---|---|

| Hydroxide | NaOH (aq) | 2-(4-Bromo-3-methoxyphenyl)acetic acid | Arylacetic Acid |

| Alkoxide | NaOCH3 in CH3OH | Methyl 2-(4-bromo-3-methoxyphenyl)acetate | Arylacetic Ester |

Reactivity of the Aryl Bromide Functionality

The bromine atom attached to the aromatic ring is significantly less reactive towards simple nucleophilic substitution than its α-keto counterpart. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods in modern organic synthesis. The aryl bromide in this compound can readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, yielding biaryl structures. wikipedia.orglibretexts.org The reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, providing access to aryl-substituted acetylenes. wikipedia.orgorganic-chemistry.org It typically employs both palladium and copper catalysts and is carried out under mild, basic conditions. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This method has largely replaced harsher classical methods for the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org

Table 3: Representative Cross-Coupling Reactions at the Aryl Bromide Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh3)4, Base (e.g., Na2CO3) | Biaryl Ketone |

| Heck | Styrene | Pd(OAc)2, Phosphine (B1218219) ligand, Base | Stilbene Ketone |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Amine Base | Arylalkyne Ketone |

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org

In this compound, the carbonyl group is an electron-withdrawing group. However, it is positioned meta to the aryl bromide. The methoxy (B1213986) group is electron-donating by resonance, which deactivates the ring toward nucleophilic attack. Consequently, the aryl bromide is not sufficiently activated for SNAr to occur under standard conditions. This reaction would necessitate extreme conditions of high temperature and pressure or the use of transition metal catalysis, which falls under the category of cross-coupling reactions.

Reactions Involving the Carbonyl Group

The carbonyl group itself is a site of reactivity, primarily undergoing nucleophilic addition. These reactions can be performed while leaving the two bromine atoms intact, provided the appropriate reagents are chosen.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents such as sodium borohydride (NaBH4). The resulting product would be 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH4) could potentially lead to side reactions or over-reduction.

Addition of Organometallics: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. The choice of organometallic reagent is crucial to avoid side reactions, such as enolization or attack at the halogenated centers.

Wittig Reaction: The carbonyl group can be converted into an alkene through the Wittig reaction. Treatment with a phosphonium (B103445) ylide (Ph3P=CR2) would replace the C=O double bond with a C=C double bond, yielding a substituted styrene derivative.

Table 4: Examples of Reactions at the Carbonyl Group

| Reaction Type | Reagent | Product Structure | Product Class |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohol | |

| Grignard Addition | Methylmagnesium Bromide (CH3MgBr) | Tertiary Alcohol |

Condensation Reactions

Condensation reactions involving α-haloketones like this compound are fundamental transformations in organic synthesis for forming carbon-carbon bonds. These reactions typically involve the reaction of the ketone with an active methylene compound in the presence of a base.

Common active methylene compounds that could potentially react with this compound include:

Malononitrile

Ethyl cyanoacetate

Diethyl malonate

Acetylacetone

The general mechanism involves the base-catalyzed formation of a nucleophile from the active methylene compound, which then adds to the carbonyl group of the ethanone (B97240) derivative. Subsequent elimination of water drives the reaction towards the condensed product. Microwave-assisted, solvent-free conditions, often catalyzed by agents like boric acid, have been shown to be effective for these types of condensations with other acetophenone (B1666503) derivatives. researchgate.netnih.gov

Table 1: Potential Condensation Reactions and Expected Products

| Active Methylene Compound | Base | Expected Product Type |

|---|---|---|

| Malononitrile | Piperidine, Et3N | 2-(1-(4-bromo-3-methoxyphenyl)-2-bromoethylidene)malononitrile |

| Ethyl Cyanoacetate | Sodium Ethoxide | Ethyl 2-cyano-3-(4-bromo-3-methoxyphenyl)-4-bromobut-2-enoate |

Note: The data in this table is hypothetical, representing the expected outcomes based on established chemical principles of the Knoevenagel and Claisen-Schmidt condensations, as specific experimental results for this compound are not available. libretexts.orgorganic-chemistry.org

Cyclization Reactions Leading to Heterocyclic Frameworks

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The α-bromoketone moiety is a key synthon in several named reactions that lead to important heterocyclic scaffolds like thiazoles and thiophenes.

Hantzsch Thiazole (B1198619) Synthesis: This is one of the most common applications for α-bromoketones. The reaction involves the condensation of the α-bromoketone with a thioamide-containing compound, such as thiourea (B124793) or a substituted thiourea, to form a thiazole ring. organic-chemistry.orgmdpi.com The mechanism proceeds via an initial S-alkylation of the thiourea by the α-bromoketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. nih.gov Using this compound and thiourea would be expected to yield a 2-amino-4-(4-bromo-3-methoxyphenyl)thiazole.

Gewald Aminothiophene Synthesis: While the classical Gewald reaction starts from a ketone and an α-cyanoester in the presence of sulfur, variations exist where α-haloketones can be utilized. For instance, reaction with a thio-nitroacetamide in the presence of a base can produce 2-amino-3-nitrothiophenes. The reaction of this compound with a suitable sulfur-containing nucleophile and a compound with an activated nitrile group could lead to the formation of a highly substituted aminothiophene.

Table 2: Potential Cyclization Reactions and Heterocyclic Products

| Reagent | Reaction Name | Expected Heterocyclic Product |

|---|---|---|

| Thiourea | Hantzsch Thiazole Synthesis | 2-Amino-4-(4-bromo-3-methoxyphenyl)thiazole |

| Phenylthiourea | Hantzsch Thiazole Synthesis | 4-(4-bromo-3-methoxyphenyl)-N-phenylthiazol-2-amine |

Note: The products listed are predicted based on established cyclization methodologies. Specific experimental validation for this compound is not documented in the searched literature.

Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies, including kinetic analysis and transition state characterization, are crucial for understanding reaction pathways, optimizing conditions, and predicting outcomes. For a compound like this compound, such studies would focus on its reactions, like nucleophilic substitution at the α-carbon or its participation in cyclization reactions.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies on the reactions of phenacyl bromides with various nucleophiles have been reported, providing a framework for understanding the reactivity of this compound. koreascience.krresearchgate.net These studies typically follow second-order kinetics, being first-order in both the α-bromoketone and the nucleophile, which is characteristic of an SN2 mechanism.

A kinetic study on the reaction of this compound with a series of substituted anilines or thiophenols, for example, could be conducted to determine the reaction rate constants. koreascience.kr By analyzing the effect of substituents on the nucleophile (Hammett plot) and the substrate, one could elucidate the electronic demands of the transition state. A negative ρ (rho) value from a Hammett plot would indicate that electron-donating groups on the nucleophile accelerate the reaction, consistent with a nucleophilic attack mechanism. koreascience.kr

Solvent effects also play a critical role. Reactions of phenacyl bromide are often faster in polar aprotic solvents like dimethylformamide (DMF) compared to polar protic solvents like methanol. koreascience.kr This is because protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and increasing the activation energy of the reaction.

Table 3: Hypothetical Parameters for Kinetic Analysis

| Parameter | Method of Determination | Significance |

|---|---|---|

| Rate Constant (k) | UV-Vis Spectrophotometry or HPLC | Quantifies the speed of the reaction. |

| Hammett ρ value | Plotting log(k/k₀) vs. σ for substituted nucleophiles | Indicates the electronic nature of the transition state. |

| Activation Parameters (ΔH‡, ΔS‡) | Arrhenius and Eyring plots (rate studies at different temperatures) | Provides insight into the enthalpy and entropy changes required to reach the transition state. |

Note: This table outlines the standard approach for a kinetic investigation; no such data has been published specifically for this compound.

Transition State Characterization

The characterization of transition states (TS) is predominantly achieved through computational chemistry, using methods like Density Functional Theory (DFT). e3s-conferences.org For reactions involving this compound, computational studies could model the reaction pathways and locate the geometry and energy of the transition states.

For an SN2 reaction at the α-carbon, calculations would model the approach of the nucleophile and the departure of the bromide leaving group, identifying the trigonal bipyramidal geometry of the TS. For a cyclization reaction like the Hantzsch synthesis, the computational model would identify the transition states for the initial nucleophilic attack, the subsequent intramolecular cyclization, and the final dehydration step. The calculated activation energies (the energy difference between reactants and the highest-energy transition state) can be correlated with experimentally observed reaction rates. rsc.orgpku.edu.cn

These computational models can also explain selectivity. For instance, in the Hantzsch synthesis with an unsymmetrical thioamide, calculations could predict which nitrogen atom is more likely to participate in the cyclization, thus determining the final regiochemistry of the product. While these computational tools are powerful, specific studies modeling the transition states for reactions of this compound have not been found in the reviewed literature. e3s-conferences.orgfossee.in

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. However, a comprehensive search of scientific literature and chemical databases did not yield specific ¹H, ¹³C, DEPT, or 2D-NMR spectroscopic data for 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone. While data for structurally similar compounds is available, a detailed analysis for the title compound cannot be provided at this time due to a lack of published research.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, one would expect to observe characteristic absorption bands corresponding to the carbonyl (C=O) stretching of the ketone, C-Br stretching, C-O stretching of the methoxy (B1213986) group and the ether linkage, and aromatic C-H and C=C stretching vibrations. Despite the predictability of these functional groups, specific experimental IR spectral data for this compound are not available in the reviewed scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. A detailed mass spectrometric analysis of this compound would be expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms. However, specific mass spectrometry data, including fragmentation patterns for this particular compound, have not been reported in the available scientific literature.

X-ray Crystallography for Solid-State Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

The determination of the crystal system, space group, and unit cell parameters is the first step in the analysis of a crystal structure. This information defines the symmetry and dimensions of the repeating unit in the crystal lattice. A thorough search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Consequently, the crystal system, space group, and unit cell parameters for this compound have not been determined.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific experimental data on the intermolecular interactions and crystal packing motifs for the compound this compound were found. Detailed research findings, including data on hydrogen bonding and other non-covalent interactions that govern the crystal structure of this specific molecule, are not available in the retrieved sources. Therefore, a quantitative description and detailed analysis of its crystal packing are not possible at this time.

Synthetic Applications and Derivatization Strategies of 2 Bromo 1 4 Bromo 3 Methoxyphenyl Ethanone

Precursor for the Synthesis of Heterocyclic Compounds

The reactivity profile of 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone makes it an ideal precursor for the construction of various heterocyclic rings. The presence of the ketone and the α-bromo group facilitates cyclization reactions with a range of nucleophilic reagents to form five-membered aromatic heterocycles.

Formation of Oxazole (B20620) Derivatives

Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are present in numerous natural products and pharmacologically active compounds. researchgate.net The synthesis of substituted oxazoles can be efficiently achieved using α-bromo ketones as starting materials through several established methods.

One of the most common methods is the Bredereck reaction, which involves the condensation of an α-haloketone with an amide. ijpsonline.comijpsonline.com In this approach, this compound would react with a primary amide, such as formamide (B127407) or benzamide, typically in the presence of a dehydrating agent or under high-temperature conditions, to yield a 2,5-disubstituted oxazole. The (4-bromo-3-methoxyphenyl) moiety would be located at position 5 of the oxazole ring.

Alternatively, the Robinson-Gabriel synthesis involves the dehydration of an intermediate 2-acylamino-ketone. A more direct and widely used approach involves the reaction of α-bromo ketones with benzylamines in the presence of an oxidizing agent like iodine. rsc.org The reaction proceeds through the initial formation of an α-amino ketone, which is then oxidized to a keto-imine intermediate. Subsequent intramolecular cyclization and dehydration afford the final 2,5-disubstituted oxazole. rsc.org

| Reaction | Reactants | General Conditions | Product |

| Bredereck Reaction | This compound, Primary Amide | High temperature, Dehydrating agent | 5-(4-bromo-3-methoxyphenyl)-substituted oxazole |

| Iodine-Mediated Synthesis | This compound, Benzylamine | I2, K2CO3, DMF | 2-Aryl-5-(4-bromo-3-methoxyphenyl)oxazole |

Synthesis of Thiazole-Substituted Hydrazones

Thiazole (B1198619) derivatives are of significant interest due to their wide range of biological activities. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring, involving the reaction of an α-haloketone with a thioamide-containing compound. nih.govnih.gov

To generate thiazole-substituted hydrazones, this compound can be reacted with a thiosemicarbazide (B42300) derivative. This reaction typically occurs in a solvent such as ethanol (B145695) under reflux. The nucleophilic sulfur of the thiosemicarbazide attacks the α-carbon, displacing the bromide, followed by cyclization and dehydration to form a 2-hydrazinyl-4-(4-bromo-3-methoxyphenyl)thiazole. The resulting hydrazinyl group can then be condensed with various aldehydes or ketones to produce a diverse library of thiazole-substituted hydrazones. asianpubs.org These compounds are known for their coordinating capabilities and pharmacological properties. researchgate.net

| Reaction Step | Reactants | General Conditions | Intermediate/Product |

| Hantzsch Thiazole Synthesis | This compound, Thiosemicarbazide | Ethanol, Reflux | 2-Hydrazinyl-4-(4-bromo-3-methoxyphenyl)thiazole |

| Hydrazone Formation | 2-Hydrazinyl-4-(4-bromo-3-methoxyphenyl)thiazole, Aldehyde or Ketone | Acid catalyst (e.g., acetic acid), Ethanol | 4-(4-bromo-3-methoxyphenyl)thiazole-2-yl-hydrazone derivative |

Construction of Tetrazole-containing Piperazines

Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.org Their synthesis can be achieved through various routes, including multicomponent reactions. The Ugi-azide four-component reaction (UA-4CR) is a powerful tool for creating 1,5-disubstituted tetrazoles from an aldehyde or ketone, an amine, an isocyanide, and an azide (B81097) source (e.g., trimethylsilyl (B98337) azide). acs.orgnih.gov

To construct a tetrazole-containing piperazine (B1678402) scaffold originating from this compound, a multi-step sequence is typically envisioned. First, the α-bromo ketone can undergo a substitution reaction with piperazine. The resulting ketone-substituted piperazine can then serve as the amine and ketone component in a subsequent Ugi-azide reaction. Alternatively, the ketone functionality of the starting material itself could be used directly in the Ugi-azide reaction with piperazine as the amine component, along with an isocyanide and an azide. This would lead to a highly substituted α-amino tetrazole derivative, which could be further modified.

| Reaction Type | Key Reactants | General Conditions | Product Scaffold |

| Ugi-Azide Reaction | Ketone (or derivative), Piperazine, Isocyanide, Trimethylsilyl Azide | Methanol, Room Temperature | Piperazine-substituted α-amino tetrazole |

| Post-condensation Cyclization | Ugi-azide product | Various | Fused heterocyclic systems containing tetrazole and piperazine moieties |

Intermediate in the Formation of Complex Organic Scaffolds

Beyond the synthesis of simple heterocycles, this compound is a valuable intermediate for assembling more complex and stereochemically rich organic structures.

Generation of Chiral Aziridine (B145994) Derivatives

Aziridines are three-membered nitrogen-containing heterocycles that are valuable synthetic intermediates due to the ring strain that facilitates ring-opening reactions. acs.org The synthesis of aziridines from α-bromo ketones can be accomplished through reactions with imines.

In a typical procedure, an N-sulfonyl imine reacts with the α-bromo ketone in the presence of a base. The base deprotonates the α-carbon, generating an enolate which then attacks the imine. Subsequent intramolecular nucleophilic substitution displaces the bromide to form the aziridine ring. To achieve chirality, this transformation can be carried out using chiral auxiliaries, chiral phase-transfer catalysts, or organocatalysts to induce enantioselectivity. organic-chemistry.org The resulting chiral aziridines, substituted with the 4-bromo-3-methoxyphenyl group, can serve as precursors for the asymmetric synthesis of β-amino acids and other valuable chiral amines. acs.orgacs.org

| Reaction | Reactants | Key Features | Product |

| Asymmetric Aziridination | This compound, N-sulfonyl imine | Chiral catalyst (e.g., chiral phosphoric acid), Base, Organic solvent | Enantioenriched 2-aroyl-3-aryl-aziridine |

Synthesis of Substituted Allylidene Compounds

The ketone functionality of this compound provides a handle for carbon-carbon bond formation to generate alkenes, including substituted allylidene structures. The Wittig reaction is a premier method for this transformation, converting ketones into alkenes with high reliability and stereochemical control in many cases. organic-chemistry.orgmasterorganicchemistry.com

The reaction involves treating the ketone with a phosphonium (B103445) ylide, which is typically generated in situ by deprotonating a phosphonium salt with a strong base (e.g., n-butyllithium). The ylide acts as a nucleophile, attacking the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com By choosing an appropriate phosphonium ylide, a variety of substituted allylidene compounds can be synthesized from this compound, extending the carbon skeleton and introducing new functionalities.

| Reaction | Reactants | General Conditions | Product |

| Wittig Reaction | This compound, Phosphonium Ylide | Anhydrous solvent (e.g., THF), Strong base (e.g., n-BuLi) | 1-(4-bromo-3-methoxyphenyl)-1-alkene derivative |

Scaffold Diversification for Chemical Libraries

The reactive nature of the α-bromo ketone moiety within this compound makes it a valuable building block for the synthesis of diverse heterocyclic scaffolds, which are foundational components of chemical libraries used in drug discovery. The electrophilic carbon adjacent to the carbonyl group is susceptible to nucleophilic attack, while the carbonyl group itself can participate in condensation reactions. These dual reactive sites allow for the construction of a variety of ring systems.

A prominent strategy for scaffold diversification is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative to yield a thiazole ring. For instance, the reaction of this compound with thiourea would produce a 2-amino-4-(4-bromo-3-methoxyphenyl)thiazole scaffold. By utilizing a library of substituted thioureas or thioamides, a multitude of derivatives can be generated, each with unique substitution patterns on the thiazole ring. Thiazole-containing compounds are of significant interest due to their presence in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.

Another powerful method for diversifying scaffolds from α-bromoketones is the synthesis of imidazoles. The condensation of this compound with amidines is a widely used method for preparing 2,4-disubstituted imidazoles. The reaction typically proceeds by adding the α-bromoketone to a solution of the amidine in the presence of a base. The use of a diverse set of amidines allows for the generation of a library of imidazoles with various substituents at the 2-position of the imidazole (B134444) ring. The imidazole nucleus is a key feature in many biologically active molecules.

Furthermore, this α-bromoketone can be used in reactions with other nucleophiles to generate a range of other heterocyclic systems. For example, reaction with o-phenylenediamine (B120857) could lead to the formation of quinoxalines, while reactions with heterocyclic amines can be employed to synthesize fused bicyclic systems like imidazo[2,1-b]thiazoles. The ability to generate multiple, distinct heterocyclic cores from a single starting material underscores the utility of this compound in the construction of diverse chemical libraries for high-throughput screening.

Below is a table illustrating potential scaffold diversification from this compound.

| Reagent | Resulting Scaffold | Potential for Library Diversity |

| Substituted Thioureas | 2-Amino-4-(4-bromo-3-methoxyphenyl)thiazoles | Variation of substituents on the amino group of the thiazole. |

| Substituted Amidines | 2,4-Disubstituted Imidazoles | Variation of substituents at the 2-position of the imidazole ring. |

| o-Phenylenediamines | Quinoxalines | Introduction of various substituents on the benzo portion of the quinoxaline. |

| 2-Aminothiazoles | Imidazo[2,1-b]thiazoles | Creation of fused heterocyclic systems with diverse substitution patterns. |

Strategic Introduction of the 4-Bromo-3-methoxyphenyl Substituent

The 4-bromo-3-methoxyphenyl moiety is a strategically important substituent in medicinal chemistry, and its incorporation into molecules via reagents like this compound is a deliberate design choice. The specific substitution pattern of a bromine atom at the 4-position and a methoxy (B1213986) group at the 3-position imparts a unique combination of steric and electronic properties that can be exploited to modulate the pharmacological profile of a lead compound.

The bromine atom is a lipophilic, electron-withdrawing group. Its presence can enhance the binding affinity of a molecule to its biological target through halogen bonding, a non-covalent interaction between the halogen and a Lewis basic site on the protein. The lipophilicity of the bromine atom can also improve the ability of the molecule to cross cell membranes, potentially leading to better bioavailability. Furthermore, the bromo substituent can block a site of metabolism, thereby increasing the metabolic stability and half-life of the drug.

The methoxy group, in contrast, is an electron-donating group through resonance, although it has some inductive electron-withdrawing character. It is also a potential hydrogen bond acceptor. The presence of the methoxy group can influence the conformation of the molecule and its interaction with the target protein. The metabolic lability of the methoxy group can sometimes be a liability, but it can also be a site for the introduction of further modifications.

Below is a table summarizing the strategic contributions of the substituents on the 4-bromo-3-methoxyphenyl group.

| Substituent | Position | Key Properties | Potential Strategic Advantages in Drug Design |

| Bromo | 4 | Electron-withdrawing, Lipophilic, Halogen bond donor | Enhanced binding affinity, Increased membrane permeability, Blockage of metabolic sites. |

| Methoxy | 3 | Electron-donating (resonance), Hydrogen bond acceptor | Modulation of electronic properties, Conformational influence, Potential for further derivatization. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule at the atomic level. These methods, grounded in quantum mechanics, provide insights into molecular geometry, energy, and the distribution of electrons.

Geometry Optimization and Energy Minimization

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization. Using quantum chemical methods like Density Functional Theory (DFT), an initial guess of the molecular structure is iteratively refined to find the configuration with the lowest possible energy.

For 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone, this process would precisely calculate the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The resulting data would be presented in a table similar to the hypothetical one below.

Table 1: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Value |

|---|---|

| C-C (ring) bond lengths | ~1.39 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C=O (carbonyl) bond length | ~1.22 Å |

| C-Br (ring) bond length | ~1.90 Å |

| C-Br (ethanone) bond length | ~1.94 Å |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies (Hypothetical)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface. Different colors are used to indicate varying levels of electrostatic potential: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an ESP map would likely show a negative potential (red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, and a positive potential (blue) near the hydrogen atoms and potentially the bromine atoms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule moves, vibrates, and changes its conformation.

Conformational Landscape Exploration

Molecules are not static; they can rotate around single bonds, leading to different spatial arrangements called conformations. MD simulations can be used to explore the conformational landscape of a molecule and identify the most stable and frequently occurring conformations. For this compound, this would involve simulating the molecule's movements to understand the rotational freedom around the bonds connecting the substituted phenyl ring to the ethanone (B97240) moiety.

Solvent Effects on Reactivity

Chemical reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction rate and outcome. MD simulations can be used to explicitly model the interactions between the solute molecule (this compound) and the surrounding solvent molecules. These simulations can provide insights into how the solvent affects the molecule's conformation, stability, and reactivity by analyzing the radial distribution functions and solvation free energies.

Reaction Pathway Modeling and Transition State Calculations

Theoretical investigations of phenacyl bromide derivatives typically utilize quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction dynamics. These studies are crucial for understanding how the structural and electronic properties of the reactants, such as the presence and position of substituents on the aromatic ring, influence the course of a reaction.

Prediction of Reaction Energetics and Kinetics

Computational models are instrumental in predicting the energetics and kinetics of reactions involving α-bromoacetophenones. By calculating the potential energy surface of a reaction, chemists can determine the activation energies (ΔG‡) and reaction enthalpies (ΔH), which are fundamental to understanding reaction rates and feasibility.

For instance, DFT computations have been successfully applied to study the nucleophilic substitution reactions of various phenacyl bromides. researchgate.net These calculations can predict how electron-donating or electron-withdrawing groups on the phenyl ring affect the activation barrier of the reaction. In general, electron-withdrawing groups on the phenacyl bromide are found to facilitate nucleophilic attack by stabilizing the transition state, thereby lowering the activation energy. researchgate.net

Kinetic studies on the enolisation of acetophenone (B1666503) and p-bromoacetophenone, a related process, have determined thermodynamic parameters such as enthalpy (ΔH≠) and entropy (ΔS≠) of activation. researchgate.netbcrec.id Such experimental data, when correlated with computational results, provide a more complete picture of the reaction kinetics. For example, the rate of enolisation is observed to be higher for p-bromoacetophenone compared to acetophenone, a finding that can be rationalized through computational modeling of the electronic effects of the bromo substituent. researchgate.netbcrec.id

The following table illustrates the type of data that can be generated from such computational and experimental studies on analogous compounds.

| Compound | Reaction | ΔH≠ (kcal/mol) | ΔS≠ (e.u.) | Reference |

| Acetophenone | Enolisation | 19.06 | -2.126 | researchgate.net |

| p-Bromoacetophenone | Enolisation | 19.01 | -10.88 | researchgate.net |

This table is illustrative and based on data for analogous compounds.

Elucidation of Reaction Mechanisms at the Molecular Level

One of the primary goals of computational reaction modeling is the detailed elucidation of reaction mechanisms. For this compound, which possesses multiple reactive sites, theoretical calculations can help to distinguish between different possible mechanistic pathways.

Studies on analogous phenacyl bromides have extensively investigated the SN2 (bimolecular nucleophilic substitution) mechanism. DFT calculations on the reaction of phenacyl bromides with nucleophiles like pyridines have been used to model the geometry of the SN2 transition state. researchgate.net These models indicate that the reaction proceeds through a concerted mechanism where the nucleophile attacks the α-carbon and displaces the bromide ion in a single step. The calculations also reveal how the structure of the transition state is influenced by substituents on both the nucleophile and the phenacyl bromide. researchgate.netresearchgate.net

Furthermore, computational studies can explore alternative or competing reaction pathways. For example, in the reaction of α-bromoacetophenones with hydroxide ions, computational analysis has suggested the possibility of a path bifurcation, where the reaction could proceed through either a direct SN2 substitution or an addition-elimination pathway involving the carbonyl group. researchgate.net The relative energies of the transition states for these competing pathways can be calculated to predict the major reaction product under different conditions.

The mechanism of α-bromination of acetophenone derivatives itself has been a subject of study, with the reaction proceeding through an enol or enolate intermediate. researchgate.netquora.com Computational modeling can provide detailed insights into the formation and reactivity of these intermediates.

The following table summarizes the types of mechanistic insights that can be gained from computational studies of related phenacyl bromides.

| Reaction Type | Mechanistic Feature | Computational Method | Reference |

| Nucleophilic Substitution | SN2 Transition State | DFT | researchgate.netresearchgate.net |

| Reaction with OH- | Path Bifurcation | Not Specified | researchgate.net |

| α-Bromination | Enol Intermediate | Not Specified | researchgate.netquora.com |

This table is illustrative and based on findings for analogous compounds.

Future Perspectives and Research Trajectories

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of α-bromo ketones often involves the use of hazardous reagents like elemental bromine and chlorinated solvents, posing environmental and safety concerns. Future research will undoubtedly focus on the development of greener and more sustainable synthetic protocols for 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone.

One promising avenue is the exploration of alternative brominating agents that are safer and more environmentally benign. N-bromosuccinimide (NBS) is a commonly used alternative, and its application in conjunction with green solvents like ionic liquids or deep eutectic solvents could significantly improve the sustainability of the synthesis. Furthermore, the use of catalytic amounts of radical initiators, such as AIBN, under photochemical or thermal conditions with NBS can offer a milder and more selective bromination process.

Another key area of development is the use of catalytic systems that avoid stoichiometric amounts of harsh reagents. For instance, oxidative bromination using a catalytic amount of a bromide source, such as sodium bromide, in the presence of an oxidant like hydrogen peroxide, represents a much greener approach. This method generates water as the primary byproduct, aligning with the principles of green chemistry.

The principles of atom economy can be further enhanced by exploring one-pot synthesis strategies. A potential route could involve the in-situ generation of the brominating agent or a tandem reaction where the starting material, 1-(4-bromo-3-methoxyphenyl)ethanone, is synthesized and subsequently brominated in a single reaction vessel, minimizing waste and purification steps.

The table below summarizes potential green and sustainable synthetic approaches for this compound.

| Synthetic Approach | Brominating Agent/System | Key Advantages |

| Catalytic Oxidative Bromination | NaBr / H₂O₂ | Environmentally benign (water as byproduct), safer than elemental bromine. |

| Photochemical Bromination | N-Bromosuccinimide (NBS) / Light | High selectivity, mild reaction conditions. |

| Electrocatalytic Bromination | Electrochemical cell with a bromide source | Avoids chemical oxidants, precise control over reaction. |

| One-Pot Synthesis | In-situ generation of brominating agent | Reduced waste, improved efficiency. |

Exploration of Novel Catalytic Transformations

The presence of the α-bromo ketone functionality makes this compound a versatile precursor for a multitude of catalytic transformations. Future research should aim to explore novel catalytic reactions to synthesize a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

One significant area of interest is in carbon-carbon bond-forming reactions. For example, this compound can serve as an electrophile in various coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, could be employed to introduce a variety of substituents at the α-position, leading to the synthesis of complex molecular architectures. Furthermore, enantioselective catalytic alkylation and arylation reactions would be of high value for the synthesis of chiral building blocks.

Another promising direction is the exploration of catalytic C-N and C-O bond-forming reactions. The development of efficient catalytic systems for the amination and etherification of this compound would provide access to a wide range of substituted phenacylamines and ethers, which are common motifs in biologically active molecules.

The reactivity of the carbonyl group can also be exploited in catalytic transformations. For instance, asymmetric reduction of the ketone to the corresponding alcohol, followed by further functionalization, could lead to the synthesis of valuable chiral synthons.

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery of novel reactions and the optimization of reaction conditions for the synthesis and derivatization of this compound, the integration of high-throughput experimentation (HTE) and automation is crucial.

HTE platforms, utilizing parallel synthesisers and robotic liquid handlers, can be employed to rapidly screen a large number of catalysts, ligands, solvents, and reaction parameters. This approach would significantly reduce the time and resources required for reaction development compared to traditional one-at-a-time experimentation. For instance, a 96-well plate format could be used to simultaneously test various conditions for a Suzuki coupling reaction using this compound as the substrate.

Automation can also be applied to the entire workflow, from reaction setup and execution to analysis and data processing. Automated systems can ensure high reproducibility and generate large datasets that can be used for statistical analysis and machine learning to predict optimal reaction conditions. This data-driven approach to chemical synthesis is poised to revolutionize the field.

The table below outlines the potential benefits of integrating HTE and automation in the research of this compound.

| Technology | Application | Potential Benefits |

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions (catalysts, ligands, solvents, temperature). | Accelerated discovery of new reactions and optimization of existing ones. |

| Automated Synthesis Platforms | Automated execution of multi-step syntheses and purifications. | Increased reproducibility, reduced manual labor, and generation of large datasets. |

| Machine Learning | Analysis of large datasets from HTE to predict optimal conditions. | Data-driven reaction optimization and prediction of new reaction outcomes. |

Advanced Applications in Materials Science and Supramolecular Chemistry

The unique electronic and structural features of this compound make it a promising building block for the development of advanced materials and for applications in supramolecular chemistry.

In materials science, the presence of two bromine atoms offers opportunities for the synthesis of novel polymers and functional materials. For example, these bromine atoms can serve as reactive sites for polymerization reactions, such as polycondensation or cross-coupling polymerization, to create polymers with tailored properties. The methoxy (B1213986) group can influence the solubility and processing characteristics of these materials. Furthermore, the aromatic core of the molecule could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices.

In the realm of supramolecular chemistry, the bromo and methoxy substituents can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which are crucial for the self-assembly of molecules into well-defined supramolecular architectures. The ability of bromine to act as a halogen bond donor is a particularly interesting feature that can be exploited to direct the formation of specific crystal structures or to create host-guest complexes. The carbonyl group can also act as a hydrogen bond acceptor. By designing complementary molecules, it may be possible to construct intricate supramolecular assemblies with potential applications in sensing, catalysis, and drug delivery.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone?

The compound is typically synthesized via bromination of a precursor ketone. For example, bromine (Br₂) in chloroform (CHCl₃) is added dropwise to 1-(substituted phenyl)ethanone under controlled conditions. Catalysts like iron (Fe) or aluminum bromide (AlBr₃) enhance selectivity for α-bromination. Recrystallization from solvents like diethyl ether (Et₂O) or methanol (MeOH) yields pure product (85% yield reported for analogous compounds) . Adjusting stoichiometry and reaction time ensures selective bromination at the α-position and desired aryl positions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Aromatic protons and α-carbon environments are identified via distinct chemical shifts (e.g., δ 8.04–7.10 ppm for aryl protons, δ 4.40 ppm for CH₂Br) .

- X-ray crystallography : Resolves molecular geometry and substituent orientations (e.g., bond angles and torsional parameters) .

- TLC : Monitors reaction progress using petroleum ether:ethyl acetate (80:20) with Rf ≈ 0.3 . Elemental analysis (C, H, Br) validates purity .

Advanced Research Questions

Q. How do substituents (e.g., bromine, methoxy) influence reactivity in nucleophilic substitution or cross-coupling reactions?

The α-bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., with NaN₃ or KSCN in DMF) to form azides or thiocyanates. The electron-withdrawing bromine and methoxy groups on the aryl ring modulate electrophilicity, directing regioselectivity in Suzuki-Miyaura couplings or Ullmann reactions. Comparative studies with analogs (e.g., 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone) show that substituent electronegativity impacts reaction rates and product distribution .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

High-resolution X-ray data may reveal disorder in bromine or methoxy groups due to thermal motion. SHELXL refines anisotropic displacement parameters and applies restraints to disordered regions. For twinned crystals, SHELXL’s twin-law refinement corrects intensity overlaps. The software’s robust least-squares algorithms optimize bond lengths (e.g., C-Br ≈ 1.9 Å) and angles, with R-factors < 0.06 achievable .

Q. How does this compound interact with biological targets, and what methodologies assess its therapeutic potential?

The bromine and ketone groups facilitate interactions with enzyme active sites (e.g., kinase inhibition). In vitro assays (IC₅₀ measurements) quantify binding affinity, while molecular docking simulations predict binding modes. Comparative studies with halogenated analogs (e.g., 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone) reveal bromine’s role in enhancing hydrophobic interactions .

Q. What strategies resolve contradictions in reactivity data between similar brominated ethanones?

Discrepancies in reaction outcomes (e.g., competing substitution vs. elimination) are addressed via:

- Solvent polarity screening : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while non-polar solvents stabilize carbocation intermediates.

- Isotopic labeling : ²H or ¹³C tracing identifies kinetic vs. thermodynamic control in multi-step pathways.

- DFT calculations : Predict transition-state energies and substituent effects .

Comparison with Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.